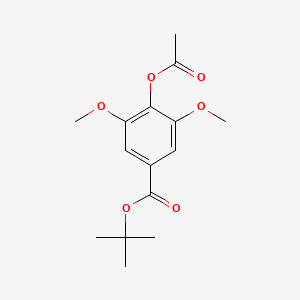

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate

Description

Properties

CAS No. |

866082-46-4 |

|---|---|

Molecular Formula |

C15H20O6 |

Molecular Weight |

296.31 g/mol |

IUPAC Name |

tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C15H20O6/c1-9(16)20-13-11(18-5)7-10(8-12(13)19-6)14(17)21-15(2,3)4/h7-8H,1-6H3 |

InChI Key |

VIJPROIYOQMXOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C(=O)OC(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 4-Acetoxy-3,5-dimethoxybenzoic Acid

Reaction Overview

The most straightforward route involves esterifying 4-acetoxy-3,5-dimethoxybenzoic acid with tert-butanol under acidic or coupling conditions. This method leverages the commercial availability of the carboxylic acid precursor, which is synthesized via acetylation of 3,4,5-trihydroxybenzoic acid derivatives.

Acid-Catalyzed Esterification

In a typical procedure, 4-acetoxy-3,5-dimethoxybenzoic acid is refluxed with tert-butanol in the presence of concentrated sulfuric acid. The reaction proceeds via a Fischer esterification mechanism, with water removal enhancing yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:Alcohol) | 1:5 |

| Catalyst | H₂SO₄ (5 mol%) |

| Temperature | 80–100°C |

| Duration | 12–24 hours |

| Yield | 65–75% |

Coupling Agent-Mediated Esterification

For higher efficiency, carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed with DMAP (4-dimethylaminopyridine) as a catalyst. This method avoids harsh acidic conditions and is suitable for acid-sensitive substrates.

Example Protocol

Multi-Step Synthesis via Protective Group Manipulation

Benzyl Protection and Sequential Functionalization

A patent (CN115417766B) outlines a scalable five-step synthesis starting from methyl 3,4,5-trihydroxybenzoate, avoiding expensive tert-butylation reagents:

Step 1: Benzyl Protection

Methyl 3,4,5-trihydroxybenzoate is treated with benzyl bromide in DMF using KOtBu as a base, selectively protecting one hydroxyl group.

Step 2: Methylation

The dihydroxy intermediate undergoes methylation with methyl iodide and Cs₂CO₃, introducing methoxy groups at positions 3 and 5.

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/MeOH/H₂O.

Step 4: tert-Butyl Esterification

The carboxylic acid reacts with Boc anhydride in t-BuOH with DMAP, forming the tert-butyl ester.

Step 5: Debenzylation

Catalytic hydrogenation (Pd/C, H₂, MeOH) removes the benzyl group, yielding the target compound.

Industrial-Scale Continuous Flow Processes

Microreactor Technology

Continuous flow systems enhance efficiency for large-scale production. Key advantages include:

- Precision : Controlled residence time minimizes side reactions.

- Safety : Reduced handling of hazardous reagents (e.g., H₂SO₄).

- Scalability : Throughput of 1–5 kg/day achievable with modular setups.

Representative Flow Conditions

| Parameter | Value |

|---|---|

| Reactor Type | Tubular microreactor |

| Temperature | 70–90°C |

| Residence Time | 10–30 minutes |

| Catalyst | Immobilized lipases or acids |

| Yield | 78–82% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Direct Esterification | Short reaction sequence | Requires pure acid precursor | 65–85% | Moderate |

| Multi-Step Synthesis | Avoids costly reagents | Lengthy (5 steps) | ~44% | High |

| Continuous Flow | High throughput, safety | Initial setup cost | 78–82% | Industrial |

Critical Reaction Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products:

Oxidation: Formation of 4-formyl-3,5-dimethoxybenzoate or 4-carboxy-3,5-dimethoxybenzoate.

Reduction: Formation of 4-(hydroxymethyl)-3,5-dimethoxybenzoate.

Substitution: Formation of 4-(substituted)-3,5-dimethoxybenzoate derivatives.

Scientific Research Applications

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogous benzoate derivatives, focusing on substituent positions, electronic effects, and functional groups. Below is a detailed analysis supported by research findings:

Substituent Position Effects: 3,5-Dimethoxy vs. 2,3- and 2,6-Dimethoxy Derivatives

Evidence from Cu(II) dimethoxybenzoate complexes () highlights the critical role of methoxy group positioning:

- Solubility : 3,5-Dimethoxybenzoates exhibit the lowest solubility in water (10⁻⁵–10⁻² mol·dm⁻³), while 2,6-dimethoxybenzoates are the most soluble. This trend is attributed to inductive and steric effects: 3,5-substituents create symmetrical electron delocalization, reducing polarity, whereas 2,6-substituents disrupt conjugation, enhancing hydrophilicity .

- Thermal Stability : Thermal decomposition pathways vary with substituent positions. For example:

These findings imply that tert-butyl 4-(acetyloxy)-3,5-dimethoxybenzoate may exhibit lower solubility and distinct thermal behavior compared to isomers with methoxy groups at 2,3 or 2,6 positions.

Functional Group Comparisons: Acetyloxy vs. Other Ester Groups

- Acetyloxy (-OAc) vs. tert-Butoxycarbonyl (-Boc) : Acetyloxy groups are less sterically hindered than Boc-protected amines (e.g., 7d–f in ) but more electron-withdrawing. This could enhance electrophilic reactivity at the aromatic ring compared to Boc derivatives, which prioritize steric protection .

- Methoxy (-OCH₃) vs. Piperazine Linkers : Piperazine-linked dimethoxybenzoates (e.g., 6t–6v in ) show altered pharmacokinetic properties due to increased polarity and hydrogen-bonding capacity, contrasting with the lipophilic tert-butyl group in the target compound.

Electronic and Magnetic Properties

Data Tables Summarizing Key Comparisons

Table 1: Solubility and Thermal Stability of Cu(II) Dimethoxybenzoates

| Substituent Position | Solubility (mol·dm⁻³) | Dehydration Pathway | Dehydration Temperature |

|---|---|---|---|

| 3,5-Dimethoxy | ~10⁻⁵ | CuL₂·H₂O → CuL₂ → CuO | Lower (outer-sphere H₂O) |

| 2,3-Dimethoxy | ~10⁻³ | CuL₂·2H₂O → CuL₂·H₂O → CuL₂ → CuO | Moderate |

| 2,6-Dimethoxy | ~10⁻² | CuL₂·2H₂O → CuL₂ → CuO | Higher (inner-sphere H₂O) |

Table 2: Functional Group Impact on Reactivity

Biological Activity

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure:

- CAS No.: 866082-46-4

- Molecular Formula: C15H20O6

- Molecular Weight: 296.31 g/mol

- IUPAC Name: tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate

The synthesis of this compound typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with tert-butyl alcohol, followed by acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction is usually conducted under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily attributed to its functional groups:

- Acetyloxy Group: This group can hydrolyze to release acetic acid, which may modulate various biological pathways.

- Methoxy Groups: These groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially influencing their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antioxidant Activity:

- The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

-

Anti-inflammatory Effects:

- Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Enzyme Inhibition:

In Vitro Studies

A study investigated the effects of this compound on MDCK cells. The results indicated that the compound could modulate lysosomal phospholipase activity, suggesting a role in managing cellular lipid metabolism .

Comparative Analysis

When compared to similar compounds such as tert-butyl 4-hydroxy-3,5-dimethoxybenzoate and tert-butyl 4-(methoxycarbonyl)-3,5-dimethoxybenzoate, this compound exhibited unique reactivity due to the acetyloxy group. This distinct feature may enhance its biological interactions and functionalization possibilities in drug development.

Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.